1-[9-(1,1-dioxothiolan-3-yl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone
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Overview
Description
1-(3-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone is a complex organic compound with a unique structure that includes a dioxidotetrahydrothiophene ring, a dihydrofuro-naphtho-oxazin ring system, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the dioxidotetrahydrothiophene ring through oxidation reactions.
- Construction of the dihydrofuro-naphtho-oxazin ring system via cyclization reactions.
- Introduction of the ethanone group through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethanone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfur-containing compounds.
Medicine: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone involves its interaction with specific molecular targets. The dioxidotetrahydrothiophene ring can interact with sulfur-containing enzymes, while the dihydrofuro-naphtho-oxazin ring system can bind to various receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also contain the dioxidotetrahydrothiophene ring and have similar biological activities.
Imidazole-containing compounds: These compounds share some structural similarities and have been studied for their therapeutic potential.
Uniqueness
1-(3-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone is unique due to its combination of the dioxidotetrahydrothiophene ring and the dihydrofuro-naphtho-oxazin ring system. This unique structure provides distinct chemical properties and potential biological activities that are not found in other similar compounds.
Properties
IUPAC Name |
1-[9-(1,1-dioxothiolan-3-yl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S/c1-12(23)18-13(2)27-21-16-6-4-3-5-15(16)20-17(19(18)21)9-22(11-26-20)14-7-8-28(24,25)10-14/h3-6,14H,7-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZHVQBIAKTPFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)C5CCS(=O)(=O)C5)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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